molecular formula C10H11NO B020819 1-(1H-indol-3-yl)ethanol CAS No. 103205-15-8

1-(1H-indol-3-yl)ethanol

Cat. No. B020819
M. Wt: 161.2 g/mol
InChI Key: UHVJRCGECUWUJB-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)ethanol, also known as Tryptophol, is an aromatic alcohol that induces sleep in humans . It is found in wine as a secondary product of ethanol fermentation . It was first described by Felix Ehrlich in 1912 . It is also produced by the trypanosomal parasite in sleeping sickness . It forms in the liver as a side-effect of disulfiram treatment .


Synthesis Analysis

A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular formula of 1-(1H-indol-3-yl)ethanol is C10H11NO . Its molecular weight is 161.2004 . The IUPAC Standard InChI is InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 .


Chemical Reactions Analysis

In the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, these compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1H-indol-3-yl)ethanol include a boiling point of 347.2±17.0 °C and a density of 1.212±0.06 g/cm3 . Its pKa is 15.17±0.20 .

Scientific Research Applications

  • Acetylcholinesterase Inhibition : Derivatives of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one have been identified as potential acetylcholinesterase inhibitors, which can be significant in treating conditions like Alzheimer's disease (ManjunathaK et al., 2017).

  • Hydroamination Reactions : The hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines leads to the formation of 2-substituted amino derivatives of indole, showcasing its utility in organic synthesis (Sobenina et al., 2010).

  • Synthesis of Functionalized Indol-3-yl Acrylates : A domino reaction involving arylamines, methyl propiolate, aromatic aldehydes, and indole in ethanol has been used for synthesizing functionalized indol-3-yl acrylates (Zhang et al., 2012).

  • Antioxidant and Antimicrobial Activities : Novel chalcone derivatives of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one have shown excellent antioxidant and antimicrobial activities (Gopi et al., 2016).

  • Antimicrobial Activity : Various synthesized 1H-indole derivatives have shown significant antimicrobial activity, including antibacterial and antifungal properties against different bacteria and fungi (2020).

  • Thermodynamics Studies : The standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol has been determined, contributing to the understanding of its thermodynamic properties (Carvalho et al., 2019).

  • Synthesis of Biologically Active Compounds : Microwave-assisted synthesis of 1H-indol-containing pyrazole derivatives has led to the production of various biologically active compounds (Swarnkar et al., 2014).

  • Kinase Inhibitors : Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones represents a novel class of KDR kinase inhibitors, which can be significant in cancer research (Kuethe et al., 2005).

  • Electrochromic Properties : A novel indole-based polymer, characterized by a band gap of 2.45 eV, has been identified to exhibit good environmental and redox stability, which is important for applications in electrochromic devices (Carbas et al., 2017).

Future Directions

The future directions of 1-(1H-indol-3-yl)ethanol research could involve further exploration of its biological effects, including its sleep-inducing properties . Additionally, its role in the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties could be further explored .

properties

IUPAC Name

1-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVJRCGECUWUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452482
Record name INDOLE-3-METHYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)ethanol

CAS RN

103205-15-8
Record name INDOLE-3-METHYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Kasztelan, M Biedrzycki… - Advanced Synthesis & …, 2016 - Wiley Online Library
An enantioselective hydroxyalkylation of indoles and 7‐azaindole with trifluoromethyl ketones was found to be effectively promoted under high‐pressure conditions with a low loading of …
Number of citations: 30 onlinelibrary.wiley.com
C Liu, H Wang, X Xing, Y Xu, JA Ma, B Zhang - Tetrahedron Letters, 2013 - Elsevier
A simple aromatic nucleophilic monosubstitution reaction for the synthesis of N-tetrafluoroarylated heterocyclic compounds via selective C4–F bond cleavage of pentafluorobenzene …
Number of citations: 30 www.sciencedirect.com
EA Dickson - 2013 - researchspace.auckland.ac.nz
Natural products have been turned to as a treatment source for a diverse range of diseases with plants being used in traditional medicines for thousands of years. More recently the …
Number of citations: 1 researchspace.auckland.ac.nz
M Mžik, J Žďárová-Karasová, K Chalupová… - … of Pharmaceutical and …, 2019 - Elsevier
Being among the top five causes of death in the developed world, Alzheimer’s disease represents a major socio-economic issue. We administered a single intramuscular dose of two …
Number of citations: 3 www.sciencedirect.com
XD Liu, Y Wang, HY Ma, CH Xing, Y Yuan, L Lu - Tetrahedron, 2017 - Elsevier
A Cs 2 CO 3 -catalyzed alkylation reaction of indoles with trifluoromethyl ketones was presented. Both alicyclic and aromatic trifluoromethyl ketones as well as various substituted …
Number of citations: 12 www.sciencedirect.com
MA Metwally, S Shaaban, BF Abdel-Wahab… - Current Organic …, 2009 - academia.edu
This review deals with synthesis and reactions of 3-acetylindoles as well as their biological activities. The data published over the last few years on the methods of synthesis and …
Number of citations: 56 www.academia.edu

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